Methyl 2-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate
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Overview
Description
Methyl 2-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate is a heterocyclic compound featuring a thiazolidine ring. Thiazolidine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound’s unique structure makes it a valuable subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate typically involves the reaction of thiazolidine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of thiazolidine-4-one derivatives with methyl acetate in the presence of a base . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate thiazolidine derivatives followed by esterification reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazolidine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Methyl 2-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 2-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit cyclin-dependent kinases, which play a role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-4-one derivatives: These compounds share the thiazolidine ring structure and exhibit similar biological activities.
Methyl thiazolidine derivatives: These compounds have similar ester functional groups and are used in similar applications
Uniqueness
Methyl 2-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
Biological Activity
Methyl 2-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate is a heterocyclic compound characterized by a thiazolidine ring, which has garnered attention for its diverse biological activities, including antimicrobial , anticancer , and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.
Property | Value |
---|---|
Molecular Formula | C₆H₆N₂O₃S |
Molecular Weight | 186.19 g/mol |
IUPAC Name | methyl (2Z)-2-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)acetate |
InChI Key | LBJCXPYWDNQVEC-IHWYPQMZSA-N |
Canonical SMILES | COC(=O)C=C1C(=O)NC(=N)S1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation, thereby inducing cell cycle arrest in cancer cells.
- Apoptosis Induction : Studies have shown that derivatives of thiazolidine compounds can trigger apoptosis through both extrinsic and intrinsic signaling pathways in cancer cell lines such as HeLa and K562 .
Antimicrobial Activity
Thiazolidine derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Activity
Numerous studies have evaluated the anticancer effects of thiazolidine derivatives. For example:
- A study found that certain thiazolidine compounds exhibited selective cytotoxicity against multiple cancer cell lines, including K562 (IC₅₀ values ranging from 8.5 µM to 14.9 µM) and HeLa cells (IC₅₀ values from 8.9 µM to 15.1 µM), outperforming traditional chemotherapeutics like cisplatin .
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory potential of thiazolidine derivatives. These compounds can reduce pro-inflammatory markers in macrophage models, suggesting their utility in treating inflammatory diseases .
Case Studies
- Anticancer Efficacy : A recent study synthesized various thiazolidine derivatives and tested their effects on cancer cell lines. The results indicated that specific compounds induced apoptosis and inhibited cell proliferation effectively compared to established drugs .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of this compound against Gram-positive bacteria. The compound showed promising results, indicating its potential as a therapeutic agent for bacterial infections .
Comparison with Similar Compounds
This compound shares structural similarities with other thiazolidine derivatives but exhibits unique biological activities due to its specific configuration. Compared to other thiazolidine derivatives:
Compound Name | Anticancer Activity (IC₅₀) | Antimicrobial Activity |
---|---|---|
Methyl 2-[(5Z)-2-imino...acetate | 8.5 - 15.1 µM | Significant against Gram-positive bacteria |
Thiazolidine derivative A | 10 - 20 µM | Moderate |
Thiazolidine derivative B | 15 - 25 µM | Low |
Properties
Molecular Formula |
C6H6N2O3S |
---|---|
Molecular Weight |
186.19 g/mol |
IUPAC Name |
methyl (2Z)-2-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)acetate |
InChI |
InChI=1S/C6H6N2O3S/c1-11-4(9)2-3-5(10)8-6(7)12-3/h2H,1H3,(H2,7,8,10)/b3-2- |
InChI Key |
LBJCXPYWDNQVEC-IHWYPQMZSA-N |
Isomeric SMILES |
COC(=O)/C=C\1/C(=O)NC(=N)S1 |
Canonical SMILES |
COC(=O)C=C1C(=O)NC(=N)S1 |
Origin of Product |
United States |
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